molecular formula C5H6N2O3 B1362823 5-Amino-3-methylisoxazole-4-carboxylic acid CAS No. 84661-50-7

5-Amino-3-methylisoxazole-4-carboxylic acid

Cat. No. B1362823
CAS RN: 84661-50-7
M. Wt: 142.11 g/mol
InChI Key: CNZBKZVKOBKIOR-UHFFFAOYSA-N
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Description

5-Amino-3-methylisoxazole-4-carboxylic acid (AMIA) is a novel unnatural β-amino acid that shows promise in the solid phase synthesis of α/β-mixed peptides . It has various biological activities and can be used as therapeutic agents . The molecular formula of AMIA is C5H6N2O3 .


Synthesis Analysis

AMIA can be successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . All the synthesized compounds were characterized by tandem mass spectrometry .


Molecular Structure Analysis

The total percentage of the AMIA resonance structure with a double C=N bond is 34.19%. Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .


Chemical Reactions Analysis

AMIA and its derivatives remain nonreactive in reactions with acyl- and alkyl donors . It has been shown that AMIA can be used in the organic synthesis of novel classes of compounds, including peptides .


Physical And Chemical Properties Analysis

AMIA has a molecular weight of 142.11 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 142.03784206 g/mol .

Scientific Research Applications

Immunological Activity

5-Amino-3-methylisoxazole-4-carboxylic acid has been explored for its potential immunological activities. Research has shown that derivatives of this compound, such as its amides and ureilenes, exhibit immunotropic activity. These activities include both stimulatory and suppressory effects on the humoral and cellular immune responses in various in vivo and in vitro models (Ryng et al., 1999), (Ryng et al., 2001), (Ryng et al., 2004).

X-ray Crystallography and Computational Studies

Studies involving X-ray crystallography and computer-aided design have been conducted on 5-amino-3-methylisoxazole-4-carboxylic acid and its derivatives. These studies help in understanding the structural properties of these compounds, which are significant for their potential as antibacterial or antifungal agents (Jezierska et al., 2003).

Synthesis and Chemical Properties

The synthesis and reaction behavior of 5-amino-3-methylisoxazole-4-carboxylic acid have been extensively studied. This includes research on its derivatives and reactions with various nucleophiles, which are crucial for developing new immunomodulatory agents (Ryng & Szostak, 2009), (Tanaka et al., 1986).

Novel Amino Acid Synthesis

This compound has also been utilized in the synthesis of novel amino acids. Research indicates its application in the solid-phase synthesis of α/β-mixedpeptides, which holds promise for developing new therapeutic agents and peptidomimetics (Bąchor et al., 2022).

Structural and Molecular Studies

Structural and molecular investigations of 5-amino-3-methylisoxazole-4-carboxylic acid and its analogues have been conducted, including theoretical analyses using density functional theory. These studies offer insights into the molecular properties and quantum similarities of these molecules, aiding in the understanding of their biological activities (Jezierska et al., 2003).

Safety And Hazards

Personal protective equipment/face protection should be worn when handling AMIA. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .

Future Directions

The development of new unnatural amino acids like AMIA and the methods of their incorporation into the peptide chain is an important task . AMIA could be potentially useful for the treatment of autoimmune diseases, infections, or as an adjuvant for boosting the efficacy of vaccines .

properties

IUPAC Name

5-amino-3-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-2-3(5(8)9)4(6)10-7-2/h6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZBKZVKOBKIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361426
Record name 5-amino-3-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methylisoxazole-4-carboxylic acid

CAS RN

84661-50-7
Record name 5-amino-3-methylisoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methyl-1,2-oxazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
S Ryng, M Zimecki, Z Sonnenberg… - Archiv der Pharmazie …, 1999 - Wiley Online Library
… The starting material, 5amino-3-methylisoxazole-4-carboxylic acid 4 was prepared according to the method described by Taylor and Garcia[6]. Amino acid 4 was converted into mixed …
Number of citations: 22 onlinelibrary.wiley.com
S Ryng, M Zimecki, A Fedorowicz… - Archiv der …, 2001 - Wiley Online Library
… In a recent paper[5] we reported a convenient and general method for the preparation of 5-amino-3-methylisoxazole-4carboxylic acid hydrazides. In the course of our investigations on …
Number of citations: 15 onlinelibrary.wiley.com
A Drynda, B Obmińska-Mrukowicz… - …, 2015 - Taylor & Francis
… Immunomodulating action and structure-activity relationships of substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid. Arch Pharm 1999;332:158–162 …
Number of citations: 14 www.tandfonline.com
S Ryng, M Zimecki, A Jezierska-Mazzarello… - Journal of Molecular …, 2011 - Elsevier
… A mixture of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide [23] (14.3 g, 12 mmol), 13.3 g (12 mmol) of cyanogen bromide and 15 g of anhydrous K 2 CO 3 in 50 ml of …
Number of citations: 13 www.sciencedirect.com
M Mączyński, S Borska, K Mieszała, M Kocięba… - Molecules, 2018 - mdpi.com
This work describes the synthesis of a new series of isoxazole derivatives, their immunosuppressive properties, and the mechanism of action of a representative compound. A new …
Number of citations: 9 www.mdpi.com
M Mączyński, M Zimecki… - CELLULAR & …, 2005 - researchgate.net
… Synthesis of substituted 5-amino-3-methylisoxazole-4-carboxylic acid hydrazides … added to 3.2 mmol of 5-amino-3-methylisoxazole-4-carboxylic acid hydrazide obtained according to a …
Number of citations: 15 www.researchgate.net
U Bąchor, S Ryng, M Mączyński, J Artym… - Acta Poloniae …, 2019 - bibliotekanauki.pl
… 5.6 mmol of 5-amino-3-methylisoxazole-4carboxylic acid (AC) … preparation of 5amino-3-methylisoxazole-4-carboxylic acid by … to apply 5-amino-3-methylisoxazole-4carboxylic acid in the …
Number of citations: 7 bibliotekanauki.pl
M MĄCZYŃSKI, A REGIEC… - Acta Poloniae …, 2023 - search.ebscohost.com
… Taking into account the results obtained previously, derivatives of 5-amino-3-methylisoxazole4-carboxylic acid hydrazide 1 we decided to develop further compounds obtained in …
Number of citations: 0 search.ebscohost.com
S Ryng, M Zimecki, A Fedorowicz… - Polish journal of …, 1999 - europepmc.org
… In the present study, some new amides of 5-amino-3-methylisoxazole-4-carboxylic acid were obtained. All new structures possessed markedly different groups of electron acceptor …
Number of citations: 10 europepmc.org
S Ryng, T Głowiak - Journal of chemical crystallography, 1998 - Springer
… and biological properties of the isoxazole derivatives we have found a significant antileukemic activity for some ureido derivatives of 5-amino-3-methylisoxazole-4carboxylic acid.As a …
Number of citations: 23 link.springer.com

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